molecular formula C14H21N3O2 B2433579 N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 1903829-00-4

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2433579
CAS No.: 1903829-00-4
M. Wt: 263.341
InChI Key: STFQWBHVDMILEJ-UHFFFAOYSA-N
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Description

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidine ring, and a pyridine moiety. The presence of these functional groups contributes to its chemical reactivity and potential utility in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through nucleophilic substitution reactions, where the pyridine derivative reacts with an appropriate leaving group on the pyrrolidine ring.

    Final Coupling Reaction: The final step involves coupling the intermediate with a carboxamide group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be investigated for its biological activity, including potential interactions with biological targets.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-isopropyl-3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide: shares similarities with other pyrrolidine and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-methylpyridin-2-yl)oxy-N-propan-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-10(2)16-14(18)17-7-6-12(9-17)19-13-5-4-11(3)8-15-13/h4-5,8,10,12H,6-7,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQWBHVDMILEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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